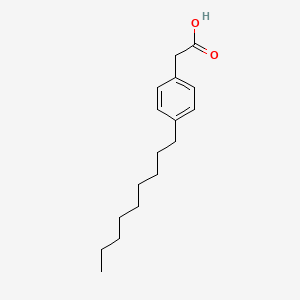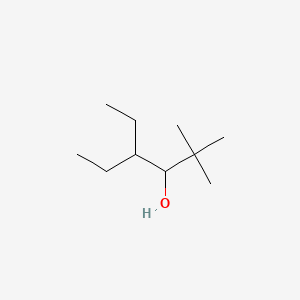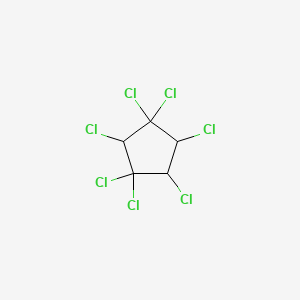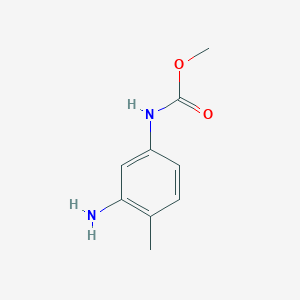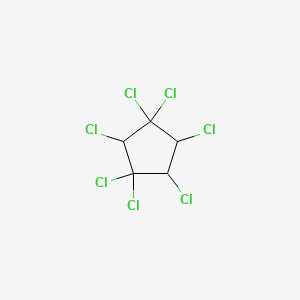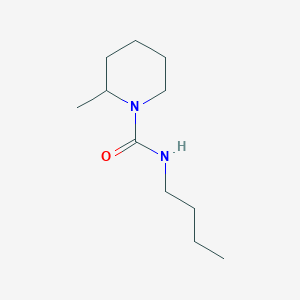
N-Butyl-2-methylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-2-methylpiperidine-1-carboxamide is a chemical compound belonging to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Butyl-2-methylpiperidine-1-carboxamide can be synthesized through the amidation of carboxylic acid substrates with amines. This process can be catalyzed or non-catalyzed, depending on the desired reaction conditions . The amidation reaction typically involves the activation of the carboxylic acid, which can be achieved using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or through the formation of acid chlorides .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale amidation processes using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-2-methylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to reduce the amide group.
Substitution: Nucleophilic reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Corresponding amines
Substitution: Various substituted piperidine derivatives
Aplicaciones Científicas De Investigación
N-Butyl-2-methylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Butyl-2-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may act on various enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide: A compound with antidepressant and anxiolytic action.
Diaminopyrimidine Carboxamides: Used as HPK1 inhibitors for treating cancer.
Uniqueness
N-Butyl-2-methylpiperidine-1-carboxamide is unique due to its specific structural features and the resulting chemical and biological properties.
Propiedades
Número CAS |
67626-40-8 |
|---|---|
Fórmula molecular |
C11H22N2O |
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
N-butyl-2-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C11H22N2O/c1-3-4-8-12-11(14)13-9-6-5-7-10(13)2/h10H,3-9H2,1-2H3,(H,12,14) |
Clave InChI |
CVPFHECTSMAAEJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)N1CCCCC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



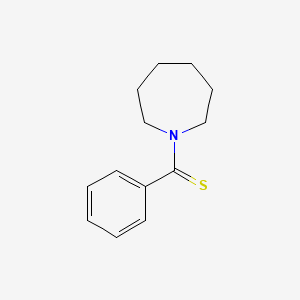
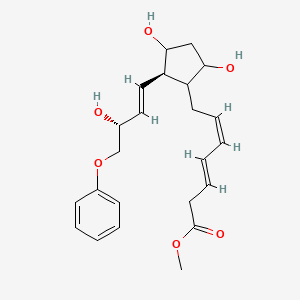
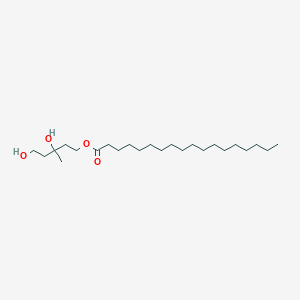
![{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid](/img/structure/B14481257.png)
![Piperidine, 1-[(2-nitrophenyl)thio]-](/img/structure/B14481260.png)
![Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14481266.png)

